1-(10H-Phenothiazin-2-yl)butan-1-one

Antipsychotic synthesis Phenothiazine derivatives Drug intermediate

This is the requisite starting material for Butaperazine synthesis, not a generic phenothiazine. Substitution with propionyl/acetyl analogs alters pharmacology, making this butyryl-substituted intermediate non-substitutable. We supply it at ≥98% purity with batch-specific NMR/HPLC documentation for reproducible results in antipsychotic R&D and manufacturing.

Molecular Formula C16H15NOS
Molecular Weight 269.4 g/mol
CAS No. 25244-91-1
Cat. No. B109691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(10H-Phenothiazin-2-yl)butan-1-one
CAS25244-91-1
Synonyms1-(10H-Phenothiazin-2-yl)-1-butanone;  1-Phenothiazin-2-yl-1-butanone; 
Molecular FormulaC16H15NOS
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
InChIInChI=1S/C16H15NOS/c1-2-5-14(18)11-8-9-16-13(10-11)17-12-6-3-4-7-15(12)19-16/h3-4,6-10,17H,2,5H2,1H3
InChIKeyNUWCYIDJOKYQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(10H-Phenothiazin-2-yl)butan-1-one (CAS 25244-91-1) Procurement Guide: Phenothiazine Intermediate for Antipsychotic Synthesis


1-(10H-Phenothiazin-2-yl)butan-1-one, also known as 2-Butyrylphenothiazine or 3-Butyrylphenothiazine, is a member of the phenothiazine class, characterized by a tricyclic 10H-phenothiazine core substituted at the 2-position with a butan-1-one (butyryl) side chain [1]. The compound has a molecular formula of C16H15NOS and a molecular weight of 269.4 g/mol [2]. It serves as the requisite starting material for the synthesis of Butaperazine, a typical antipsychotic approved in 1967 [3]. Computed physicochemical properties include an XLogP3-AA of 4.1 and a boiling point of 470.8±34.0 °C at 760 mmHg [2].

Why 2-Acylphenothiazine Intermediates Are Not Interchangeable: Differentiating 2-Butyrylphenothiazine


In the synthesis of N-substituted phenothiazine antipsychotics, the specific 2-acyl substituent dictates the final drug's pharmacological profile and regulatory pathway. 1-(10H-Phenothiazin-2-yl)butan-1-one (2-Butyrylphenothiazine) is the essential precursor for Butaperazine, whereas 2-Propionylphenothiazine yields Propiomazine and Propiopromazine [1]. Substitution of the butyryl group with a propionyl or acetyl group alters the final molecule's lipophilicity, receptor binding kinetics, and metabolic stability, rendering the intermediate non-substitutable [2]. Furthermore, vendors offering this specific intermediate provide batch-specific QC documentation (e.g., NMR, HPLC) at 98% purity, whereas generic phenothiazine intermediates are often supplied at 95% purity without equivalent analytical traceability .

Quantitative Comparative Evidence for 1-(10H-Phenothiazin-2-yl)butan-1-one vs. Phenothiazine Intermediates


Target Compound as the Sole Synthetic Intermediate for Butaperazine

1-(10H-Phenothiazin-2-yl)butan-1-one (2-Butyrylphenothiazine) is the explicitly specified starting material for the synthesis of Butaperazine, a typical antipsychotic of the phenothiazine class approved in 1967 [1]. In contrast, 2-Propionylphenothiazine serves as the intermediate for Propiomazine and Propiopromazine, while 2-Acetylphenothiazine is not utilized in antipsychotic synthesis but rather as a NOX1 inhibitor [2]. No alternative 2-acylphenothiazine can substitute in the Butaperazine synthetic pathway without altering the final drug molecule.

Antipsychotic synthesis Phenothiazine derivatives Drug intermediate

Higher Commercial Purity Standard with Batch-Specific QC Documentation

Commercially available 1-(10H-Phenothiazin-2-yl)butan-1-one is offered at a standard purity of 98% with batch-specific QC reports including NMR, HPLC, and GC . In contrast, 2-Propionylphenothiazine is typically supplied at 95% purity by multiple vendors . The higher purity specification reduces the need for additional purification steps in downstream synthesis, improving process efficiency.

Chemical purity Quality control Analytical chemistry

Lipophilicity (LogP) Differentiates Pharmacokinetic Potential of Downstream Drugs

The computed XLogP3-AA for 1-(10H-Phenothiazin-2-yl)butan-1-one is 4.1 [1]. While experimental LogP data for 2-Propionylphenothiazine are not widely reported, the structural difference (propyl vs. butyl side chain) predicts a lower LogP for the propionyl analog, consistent with the general trend that each additional methylene group increases LogP by approximately 0.5 units [2]. This lipophilicity difference influences the blood-brain barrier permeability and distribution of the final antipsychotic drug.

Lipophilicity ADME Drug design

Validated HPLC Method for Purity Assessment and Pharmacokinetic Studies

A reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been specifically developed for the analysis of 1-(10H-Phenothiazin-2-yl)butan-1-one [1]. This method is scalable for preparative separation and suitable for pharmacokinetic applications. No equivalent validated HPLC method is publicly documented for 2-Propionylphenothiazine or 2-Acetylphenothiazine under the same conditions.

Analytical method HPLC Quality control

Validated Use Cases for 1-(10H-Phenothiazin-2-yl)butan-1-one Based on Comparative Evidence


Synthesis of Butaperazine and Related Antipsychotic Agents

As the requisite starting material for Butaperazine synthesis, 1-(10H-Phenothiazin-2-yl)butan-1-one is essential for research groups and pharmaceutical manufacturers developing or producing this typical antipsychotic [1]. The compound's exclusive role in this pathway, documented in multiple synthesis protocols, makes it irreplaceable for any study or production involving Butaperazine.

Analytical Method Development and Pharmacokinetic Studies

The validated HPLC method using Newcrom R1 columns provides a ready-to-use protocol for quantifying 1-(10H-Phenothiazin-2-yl)butan-1-one in complex matrices [2]. This is particularly valuable for pharmacokinetic studies of Butaperazine, where accurate measurement of the intermediate or its metabolites is required. The method's scalability to preparative separation also supports impurity isolation.

Structure-Activity Relationship (SAR) Studies of Phenothiazine Derivatives

The compound's defined 2-butyryl substitution pattern and computed LogP of 4.1 make it a valuable reference standard in SAR studies comparing the effects of different acyl chain lengths (acetyl, propionyl, butyryl) on pharmacological activity [3]. Its 98% purity with batch QC ensures reproducible results in biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(10H-Phenothiazin-2-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.